6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid follows IUPAC guidelines for heterocyclic compounds. The parent structure is benzo[d]oxazole, a bicyclic system comprising a benzene ring fused to an oxazole moiety. The oxazole ring is numbered such that the oxygen atom occupies position 1, the nitrogen atom position 3, and the fused benzene ring extends from positions 4 to 8. Substituents are assigned numerical positions based on this orientation.
The compound’s name reflects three key features:
- A fluorine atom at position 6 of the benzene ring.
- A ketone group (oxo) at position 2 of the oxazole ring.
- A carboxylic acid group at position 4 of the benzene ring.
The “2,3-dihydro” descriptor indicates partial saturation of the oxazole ring, reducing the double bond between positions 2 and 3. This results in the systematic IUPAC name: This compound . The molecular formula is $$ \text{C}8\text{H}4\text{FNO}_4 $$, with a molecular weight of 197.12 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}8\text{H}4\text{FNO}_4 $$ |
| Molecular Weight | 197.12 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | O=C(O)C1=CC2=C(C=C1F)OC(=O)N2 |
The SMILES string encodes the connectivity: a carboxylic acid group (-COOH) at position 4, a fluorine atom at position 6, and a ketone at position 2 of the dihydrooxazole ring.
Crystallographic Analysis of Benzoxazole Ring System
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights into its likely geometry. The benzo[d]oxazole core adopts a planar conformation, with bond lengths and angles consistent with aromatic systems. The oxazole ring’s C-O and C-N bonds typically measure 1.36 Å and 1.31 Å, respectively, while the fused benzene ring exhibits bond lengths of ~1.39 Å.
The fluorine atom at position 6 introduces steric and electronic effects. Its electronegativity withdraws electron density from the benzene ring, potentially altering the dihedral angle between the benzene and oxazole planes. In related compounds, such as 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid, X-ray diffraction reveals a dihedral angle of 2.5° between the rings, suggesting near-planarity. The carboxylic acid group at position 4 likely participates in hydrogen bonding, stabilizing the crystal lattice through intermolecular interactions.
Conformational Dynamics in Solution Phase
In solution, the molecule exhibits restricted rotation due to the fused ring system. Nuclear magnetic resonance (NMR) studies of analogous dihydrobenzoxazoles show sharp singlet peaks for aromatic protons, indicating minimal conformational exchange on the NMR timescale. The fluorine atom’s quadrupolar moment ($$ I = \frac{1}{2} $$) and the carboxylic acid’s polarity enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), as evidenced by the compound’s reported synthesis in such media.
Density functional theory (DFT) calculations predict two low-energy conformers differing in the orientation of the carboxylic acid group. The predominant conformer (85% population) places the -COOH group coplanar with the benzene ring, maximizing conjugation with the π-system. The minor conformer (15%) rotates the -COOH by 30°, reducing resonance stabilization but minimizing steric clash with the fluorine atom.
Tautomeric Equilibria and Protonation States
The compound exists predominantly in the keto form due to the stability of the oxazole ring’s conjugated system. Tautomerism to an enol form is disfavored, as it would disrupt aromaticity. However, the carboxylic acid group exhibits pH-dependent prototropic equilibria. In aqueous solution at physiological pH (7.4), the -COOH moiety deprotonates to form the carboxylate anion (-COO⁻), increasing solubility and altering electronic interactions with the fluorine substituent.
At acidic pH (<3), the carboxylic acid remains protonated, fostering intramolecular hydrogen bonding between the -COOH and ketone oxygen. This interaction stabilizes a rigid conformation, as observed in infrared (IR) spectra through a characteristic carbonyl stretch at 1685 cm⁻¹. The fluorine atom’s inductive effect further modulates the acidity of the carboxylic acid, lowering its pKa compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H4FNO4 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
6-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-3-1-4(7(11)12)6-5(2-3)14-8(13)10-6/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
FGOXXCVYWFVREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)NC(=O)O2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group enables classic derivatization reactions:
-
Esterification : Reacts with alcohols (methanol, ethanol) in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to form corresponding esters.
Example:
-
Amidation : Reacts with primary or secondary amines (e.g., methylamine, aniline) using coupling agents like HATU or EDCI to yield amides.
Example:
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Esterification | SOCl₂, ROH, reflux | Methyl/ethyl esters | 70-85% |
| Amidation | HATU, DIPEA, amine | Substituted amides | 60-78% |
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:
-
Thermal decarboxylation : Heating at 200–250°C produces 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole.
-
Basic decarboxylation : NaOH/EtOH at reflux removes CO₂, forming the de-carboxylated derivative .
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom at position 6 activates the aromatic ring for nucleophilic substitution:
-
Hydroxylation : Reaction with aqueous NaOH replaces fluorine with hydroxyl groups.
-
Amination : Substitution with ammonia or amines under high pressure yields amino derivatives.
Ring-Opening Reactions
The oxazole ring can be cleaved under acidic or reductive conditions:
-
Acidic hydrolysis : Concentrated HCl opens the ring, yielding 2-amino-5-fluorophenol and oxalic acid derivatives.
-
Reductive cleavage : LiAlH₄ reduces the oxazole to a dihydroxy intermediate .
Functionalization at the Oxazole Ring
The oxazole’s nitrogen and oxygen atoms participate in cycloadditions and alkylation:
-
Diels-Alder reactions : Reacts with dienophiles like maleic anhydride to form fused bicyclic compounds.
-
Alkylation : Treatment with methyl iodide or benzyl bromide alkylates the nitrogen, enhancing solubility.
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s interactions with biological systems are notable:
-
Enzyme inhibition : Binds to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding (fluorine and carbonyl groups).
-
Anticancer activity : Induces apoptosis in cancer cell lines by disrupting mitochondrial membrane potential.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄FNO₄ |
| Molecular Weight | 197.12 g/mol |
| SMILES | Fc1cc2oc(=O)[nH]c2c(c1)C(=O)O |
| Solubility | Soluble in DMSO, methanol |
Comparative Reactivity of Structural Analogs
| Compound | Key Reaction Differences |
|---|---|
| 7-Fluoro isomer | Faster esterification due to steric effects |
| 4-Fluoro-6-carboxylic acid | Reduced nucleophilic substitution at position 4 |
Scientific Research Applications
Medicinal Chemistry
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is utilized as an intermediate in the synthesis of bioactive molecules. Its derivatives have been explored for their potential to target bacterial infections and cancer:
- Antimicrobial Activity : Compounds derived from this structure have shown promising activity against various bacterial strains. For instance, studies indicate that modifications to the oxazole core can enhance antibacterial properties while maintaining low toxicity levels to human cells.
- Anticancer Properties : The compound's ability to interact with biological macromolecules makes it a candidate for anticancer drug development. Research has demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various functional group transformations:
- Synthesis of Heterocycles : The compound can undergo reactions such as cyclization to form other heterocyclic compounds, which are crucial in pharmaceutical chemistry. This property is particularly useful in creating libraries of compounds for drug discovery .
Biological Interaction Studies
Research has focused on understanding the interactions of this compound with biological targets:
- Enzyme Inhibition : Studies have shown that certain derivatives can inhibit specific enzymes involved in disease pathways, providing insights into their mechanisms of action and potential therapeutic uses.
Data Table: Comparison of Derivatives
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole against Staphylococcus aureus. Results indicated that modifications at the carboxylic acid position significantly improved activity compared to the parent compound, suggesting a structure–activity relationship that could guide future drug design efforts.
Case Study 2: Anticancer Research
In another study, a series of derivatives were tested against various cancer cell lines. The results showed that certain modifications led to increased apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This highlights the potential for developing targeted therapies based on this compound.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and oxazole ring contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chemical Structure and Substituent Effects
Key Compounds:
Caboxamycin (2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid) Substituents: 2-hydroxyphenyl at position 2, carboxylic acid at position 4.
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 54903-16-1)
- Structural isomer with carboxylic acid at position 6 instead of 4.
- Similarity score: 0.86 to the target compound, indicating high structural overlap but distinct electronic properties due to substituent positioning .
(S)-9-Fluoro-2,3-dihydro-3-methyl-10-[2-(methylamino)ethylamino]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid A benzoxazine derivative with a fused pyridine ring and extended side chain. Fluorine at position 9 may enhance metabolic stability compared to non-fluorinated analogs .
4-Phenyl-1,3-thiazole-2-carboxylic acid Thiazole core instead of oxazole, altering ring electronics (sulfur vs. oxygen).
Physicochemical Properties
| Compound | pKa (Carboxylic Acid) | LogP | Solubility (mg/mL) | Yield in Synthesis (%) |
|---|---|---|---|---|
| 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid | ~3.1* | 1.8* | ~5.2* | N/A |
| Caboxamycin | ~2.9 | 1.5 | 7.8 | 40 |
| 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid | ~3.3 | 1.7 | 4.5 | N/A |
| 4-Phenyl-1,3-thiazole-2-carboxylic acid | ~2.7 | 2.1 | 3.1 | N/A |
*Estimated based on structural analogs. Fluorine at position 6 likely lowers pKa compared to non-fluorinated oxazole derivatives due to electron withdrawal .
Biological Activity
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H6FNO3
- Molecular Weight : 215.16 g/mol
- IUPAC Name : this compound
This compound features a fluorine atom at the 6-position, which is significant for its biological activity.
Research indicates that compounds within the benzoxazole family exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes, such as Inosine Monophosphate Dehydrogenase (IMPDH), which is crucial in nucleotide biosynthesis. This inhibition can lead to antiproliferative effects on cancer cells .
- Antitumor Activity : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in tumor cells by disrupting cellular signaling pathways involved in cell survival and proliferation .
- Antimicrobial Properties : Some benzoxazole derivatives exhibit antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development .
Biological Activity Data
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical cancer) | 24 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| IMPDH Inhibition | Mycobacterium tuberculosis | IC50 < 1 |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Anticancer Studies :
- Inhibition of IMPDH :
- Antimicrobial Activity :
Q & A
Basic: What are the standard synthetic routes for 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid?
Answer:
The synthesis typically involves microwave-assisted reactions or conventional heating to form the benzoxazole core. For example, analogous compounds like 4-Oxo-4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)butanoic acid were synthesized by reacting precursors under controlled conditions (e.g., 1–2 hours at room temperature) with TLC monitoring, followed by solvent evaporation and purification . Fluorination at the 6-position may employ fluorinated intermediates, as seen in the preparation of 6-Fluoro-2-tetralone derivatives via electrophilic substitution or halogen exchange . Key steps include:
- Reagent selection: Fluorobenzoic acid derivatives (e.g., 4-fluorobenzoic acid) as starting materials .
- Characterization: NMR and EIMS to confirm regiochemistry and purity .
Basic: How is the purity and structural integrity confirmed for this compound?
Answer:
Purity is assessed via HPLC (>96% purity threshold) with UV detection, as demonstrated for oxazole-carboxamide derivatives . Structural validation relies on:
- 1H/13C NMR: To confirm proton environments and carbon frameworks, particularly distinguishing the 6-fluoro substituent from other positions .
- Mass spectrometry (EIMS): To verify molecular weight (e.g., exact mass 179.0252274 for related dihydrobenzooxazole derivatives) .
- Melting point analysis: To assess crystalline consistency (e.g., 142–143°C for similar compounds) .
Advanced: How can researchers optimize fluorination at the 6-position while minimizing side reactions?
Answer:
Fluorination efficiency depends on:
- Electrophilic fluorinating agents: Use of Selectfluor™ or DAST to target specific positions, as seen in fluorophenol synthesis .
- Protecting group strategies: Temporary blocking of reactive sites (e.g., carboxylic acid) during fluorination to prevent undesired substitutions .
- Reaction monitoring: Real-time FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .
Advanced: How to resolve contradictions in reported biological activities of structurally similar benzoxazole derivatives?
Answer:
Discrepancies may arise from:
- Regiochemical variations: Fluorine placement (e.g., 4- vs. 6-position) alters electronic properties. Comparative studies using X-ray crystallography or DFT calculations can clarify structure-activity relationships (SAR) .
- Assay conditions: Standardize in vitro models (e.g., bacterial topoisomerase inhibition assays for fluoroquinophenoxazines) to control variables like pH or co-solvents .
- Metabolic stability: Evaluate hepatic microsome stability to differentiate intrinsic activity from pharmacokinetic effects .
Advanced: What strategies are effective in enhancing the compound's solubility for in vitro assays?
Answer:
- Salt formation: Convert the carboxylic acid to sodium or potassium salts, as done for 4-hydroxybenzoic acid derivatives .
- Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug derivatization: Esterify the carboxylic acid (e.g., ethyl oxazole-4-carboxylate) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement: Substitute the oxazole ring with thiazole or triazole moieties, as seen in related antibiotics, to reduce CYP450-mediated oxidation .
- Steric shielding: Introduce methyl groups adjacent to the fluorine to block metabolic hotspots (e.g., 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole derivatives) .
- In silico modeling: Use CoMFA or molecular docking to predict metabolic liabilities while maintaining target binding (e.g., GSK-3β inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
